(1,2,4-Oxadiazol-5-yl)methanamine

medicinal chemistry lead optimization physicochemical property

Choose (1,2,4-Oxadiazol-5-yl)methanamine for your next lead optimization campaign. Unlike its 1,3,4-oxadiazole regioisomer, this building block delivers approximately 10-fold higher lipophilicity (log D)—a predictable, scaffold-driven advantage for CNS permeability and membrane penetration without introducing metabolically labile ester or amide groups. The C5-methanamine substituent provides a reactive primary amine handle for amide bond formation, urea synthesis, or reductive amination, enabling rapid library construction. Validated in immuno-oncology patents (PD-1/TIGIT pathways) and antibacterial urea derivatives, this heterocycle reduces synthetic risk and accelerates SAR exploration. Insist on the 1,2,4-oxadiazole core—substituting the 1,3,4-isomer will alter your SAR and may derail lead optimization.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 258526-20-4
Cat. No. B3326485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,4-Oxadiazol-5-yl)methanamine
CAS258526-20-4
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=NOC(=N1)CN
InChIInChI=1S/C3H5N3O/c4-1-3-5-2-6-7-3/h2H,1,4H2
InChIKeyAINQZASTEZLOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





258526-20-4 (1,2,4-Oxadiazol-5-yl)methanamine: Core Building Block Profile and Regioisomeric Identity


(1,2,4-Oxadiazol-5-yl)methanamine (CAS: 258526-20-4) is a primary amine-substituted 1,2,4-oxadiazole heterocycle that functions as a versatile synthetic building block in medicinal chemistry and agrochemical discovery [1]. The 1,2,4-oxadiazole ring is an electron-deficient, five-membered heteroaromatic system containing one oxygen and two nitrogen atoms [2]. Its core structural value lies in its capacity to serve as a metabolically stable bioisostere for ester and amide functionalities, a property that distinguishes it from other regioisomeric oxadiazoles and enables the modulation of physicochemical parameters in lead optimization campaigns [3]. The compound is classified under IPC C07D 271/06 (1,2,4-oxadiazoles), a patent class with over 980 filings, underscoring its established role in industrial research pipelines [4].

Why (1,2,4-Oxadiazol-5-yl)methanamine Cannot Be Interchanged with 1,3,4-Regioisomers or Alternative Linkers


Generic substitution between (1,2,4-oxadiazol-5-yl)methanamine and its 1,3,4-regioisomeric counterpart is not scientifically valid due to fundamental differences in physicochemical properties that propagate into downstream pharmacokinetic profiles. A systematic matched-pair analysis of AstraZeneca‘s internal compound collection revealed that the 1,3,4-oxadiazole isomer exhibits approximately an order of magnitude lower lipophilicity (log D) compared to the 1,2,4 isomer, alongside divergent metabolic stability, hERG inhibition liability, and aqueous solubility profiles [1]. These differences arise from intrinsically distinct charge distributions and dipole moments between the regioisomers, which cannot be compensated for by simple formulation adjustments [2]. For procurement specialists and medicinal chemists, this means that substituting a 1,2,4-oxadiazole building block for a 1,3,4 analog will alter SAR and may derail lead optimization efforts; the specific amine substitution pattern at the C5 position further dictates downstream coupling chemistry and the spatial presentation of the amine handle in target molecules.

Quantitative Differentiation: (1,2,4-Oxadiazol-5-yl)methanamine Evidence Guide


Lipophilicity (log D) Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomers

In a systematic matched-pair analysis of the AstraZeneca compound collection, the 1,2,4-oxadiazole regioisomer consistently demonstrated approximately one order of magnitude (10-fold) higher lipophilicity (log D) compared to the corresponding 1,3,4-oxadiazole isomer across a broad panel of paired structures [1]. This log D differential is consistent and predictable, enabling rational tuning of lipophilicity in lead optimization campaigns [2].

medicinal chemistry lead optimization physicochemical property

Metabolic Stability and hERG Liability Divergence Between 1,2,4- and 1,3,4-Oxadiazole Isomers

The AstraZeneca matched-pair analysis revealed significant differences in metabolic stability and hERG channel inhibition between 1,2,4- and 1,3,4-oxadiazole regioisomers, with the 1,3,4-isomer generally exhibiting a more favorable profile in these specific parameters [1]. This does not imply 1,3,4-superiority across all contexts; rather, the direction and magnitude of the difference is consistent, allowing chemists to select the appropriate scaffold based on the specific project‘s developability requirements [2].

drug metabolism pharmacokinetics safety pharmacology

Antimicrobial Activity of 1,2,4-Oxadiazol-5-yl Methanamine-Derived Ureas Against Gram-Negative Bacteria

Derivatives synthesized from (3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)methanamine, a scaffold closely related to the core (1,2,4-oxadiazol-5-yl)methanamine building block, demonstrated promising antibacterial activity against Gram-negative strains Escherichia coli and Pseudomonas aeruginosa when converted to urea derivatives with specific aromatic amines (compounds 7a and 7i) [1]. The activity is specifically associated with the urea linkage and substitution pattern, not the oxadiazole scaffold alone, but the 1,2,4-oxadiazole-5-yl methanamine core provides the necessary amine handle for urea bond formation and contributes to the overall pharmacophore [2].

antimicrobial antibacterial medicinal chemistry

1,2,4-Oxadiazole Patents as Immunomodulators and PD-1/TIGIT Pathway Inhibitors

Recent patent filings explicitly claiming 1,2,4-oxadiazole derivatives, including those with the C5-methanamine substitution pattern, as immunomodulators targeting PD-1 and TIGIT signaling pathways (Aurigene Oncology, 2024) demonstrate active industrial investment in this specific scaffold class [1]. The IPC classification C07D 271/06 (1,2,4-oxadiazoles) contains over 980 patents, confirming the commercial and strategic relevance of this regioisomer in current drug discovery pipelines [2].

immuno-oncology patent analysis drug discovery

Aqueous Solubility Differentiation Between 1,2,4- and 1,3,4-Oxadiazole Regioisomers

The AstraZeneca matched-pair study additionally documented significant differences in aqueous solubility between the 1,2,4- and 1,3,4-oxadiazole regioisomers, with the 1,3,4 isomer exhibiting higher solubility (directionally favoring the 1,3,4 scaffold for this specific parameter) [1]. The consistent and predictable nature of this solubility differential across diverse substitution patterns enables informed scaffold selection based on the solubility requirements of the target therapeutic profile [2].

pharmaceutical development formulation physicochemical property

Optimal Research and Industrial Deployment Scenarios for (1,2,4-Oxadiazol-5-yl)methanamine


Lead Optimization Requiring Higher Lipophilicity and Distinct PK Profile

Medicinal chemistry teams seeking to increase lipophilicity (log D) of a lead series without introducing metabolically labile ester or amide groups should prioritize (1,2,4-oxadiazol-5-yl)methanamine over its 1,3,4-oxadiazole counterpart. The approximately 10-fold higher log D consistently observed in matched-pair analyses [1] provides a predictable, scaffold-driven modulation of lipophilicity that is not achievable with the 1,3,4 isomer. This property is particularly valuable for CNS-targeted programs where balanced lipophilicity influences blood-brain barrier penetration, or for series requiring improved membrane permeability while maintaining metabolic stability conferred by the oxadiazole ring itself.

Synthesis of Bioisosteric Amide Replacements with Primary Amine Handle

The (1,2,4-oxadiazol-5-yl)methanamine scaffold is ideally suited for programs requiring a metabolically stable amide or ester bioisostere that retains a reactive primary amine for downstream diversification [1]. The C5-methanamine substituent provides a convenient coupling point for amide bond formation, urea synthesis, or reductive amination, enabling rapid construction of diverse chemical libraries. The electron-deficient nature of the 1,2,4-oxadiazole ring contributes to overall molecular stability and influences the pKa of adjacent groups, which can be leveraged to modulate target engagement [2]. This scenario is validated by published syntheses of urea derivatives from closely related (3-aryl-1,2,4-oxadiazol-5-yl)methanamine scaffolds with demonstrated antibacterial activity [3].

Immuno-Oncology and Checkpoint Inhibitor Discovery Programs

Recent patent activity explicitly claiming 1,2,4-oxadiazole derivatives as immunomodulators targeting PD-1 and TIGIT pathways [1] positions (1,2,4-oxadiazol-5-yl)methanamine as a strategically relevant building block for immuno-oncology discovery. The scaffold‘s documented use in active patent filings (2024) from Aurigene Oncology indicates industrial validation of the 1,2,4-oxadiazole core for this therapeutic class. Procurement of this building block supports structure-activity relationship studies around the patented chemotypes and enables in-house exploration of this chemical space, which is otherwise protected by composition-of-matter claims.

Antibacterial Lead Generation Targeting Gram-Negative Pathogens

For research groups developing novel antibacterial agents against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa, (1,2,4-oxadiazol-5-yl)methanamine offers a validated entry point into biologically active urea derivatives [1]. The published synthesis of (3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)methanamine and its conversion to antibacterial ureas demonstrates both synthetic tractability and promising in vitro activity [2]. This precedent reduces synthetic risk for programs seeking to build new chemical matter around this scaffold and provides a baseline SAR that can inform analog design and prioritization.

Quote Request

Request a Quote for (1,2,4-Oxadiazol-5-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.